2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL
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Overview
Description
2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL is a complex organic compound with a molecular formula of C21H27N3O3 This compound is notable for its unique structure, which includes a phenolic core substituted with methoxy groups and a piperazine moiety linked to a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL typically involves multiple stepsThe piperazine moiety is then attached via a nucleophilic substitution reaction, and finally, the nitrobenzoyl group is introduced through an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., bromine) and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHOXY-4-METHYLPHENOL: Similar phenolic core but lacks the piperazine and nitrobenzoyl groups.
4,6-DIMETHOXY-2-(PIPERAZIN-1-YL)PYRIMIDINE: Contains a piperazine moiety but has a pyrimidine core instead of a phenolic core.
Uniqueness
2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL is unique due to its combination of a phenolic core, methoxy groups, a piperazine moiety, and a nitrobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-28-17-11-14(12-18(29-2)19(17)24)13-21-7-9-22(10-8-21)20(25)15-3-5-16(6-4-15)23(26)27/h3-6,11-12,24H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJGMVFRKZQSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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